molecular formula C6H7N3O4 B1301214 methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate CAS No. 309740-49-6

methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B1301214
CAS No.: 309740-49-6
M. Wt: 185.14 g/mol
InChI Key: ANWHCLPGJQUYRX-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitro group at the fourth position and a carboxylate ester group at the fifth position of the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include amino-substituted pyrazoles, which can be further functionalized for various applications in medicinal chemistry and material science.

Scientific Research Applications

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyrazole ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitro-1H-pyrazole-3-carboxylate
  • 1-Methyl-4-nitro-1H-pyrazole
  • Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a nitro group and a carboxylate ester group on the pyrazole ring enhances its reactivity and potential for functionalization compared to similar compounds .

Properties

IUPAC Name

methyl 2-methyl-4-nitropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-5(6(10)13-2)4(3-7-8)9(11)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWHCLPGJQUYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

340 mg (1.99 mM) of 4-nitro-1H-pyrazole-3-carboxylic acid methyl ester was dissolved in 4 ml of N,N-dimethylformamide, to which 0.33 ml (2.19 mM) of iodomethane and 1.3 g (3.98 mM) of cesium carbonate were added dropwise, and the resulting mixture was stirred under a nitrogen atmosphere for 30 minutes. The solvent was distilled off under reduced pressure, and the resultant was extracted with ethyl acetate and brine. The organic solvent layer was dried over anhydrous sodium sulfate, filtered, and then distilled under reduced pressure. The resulting impure compound was purified by column chromatography (hexane:ethyl acetate=2:1), to obtain 110 mg (30%) of the title compound and 195 mg (53%) of the compound of Preparative Example 7.
Quantity
340 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
solvent
Reaction Step One
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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